1-[p-Chlorophenyl]-1,2-propanedione-2-oxime
Description
1-[p-Chlorophenyl]-1,2-propanedione-2-oxime is a substituted diketone oxime derivative characterized by a propanedione backbone with a p-chlorophenyl group at the 1-position and an oxime functional group at the 2-position. The para-chlorine substituent on the aromatic ring confers distinct electronic and steric properties, influencing its reactivity, solubility, and applications in coordination chemistry and pharmaceuticals. For instance, structurally similar oxime derivatives are used as ligands for metal ion determination (e.g., Cu²⁺, Ni²⁺) in analytical chemistry , and as impurities or intermediates in drug development (e.g., Bupropion analogs) .
Properties
CAS No. |
56472-72-1 |
|---|---|
Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
(2Z)-1-(4-chlorophenyl)-2-hydroxyiminopropan-1-one |
InChI |
InChI=1S/C9H8ClNO2/c1-6(11-13)9(12)7-2-4-8(10)5-3-7/h2-5,13H,1H3/b11-6- |
InChI Key |
OGDUXQIKSLKHFR-WDZFZDKYSA-N |
SMILES |
CC(=NO)C(=O)C1=CC=C(C=C1)Cl |
Isomeric SMILES |
C/C(=N/O)/C(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(=NO)C(=O)C1=CC=C(C=C1)Cl |
Other CAS No. |
56472-72-1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 1-[p-Chlorophenyl]-1,2-propanedione-2-oxime involves the oximation of a chlorinated propiophenone derivative. The general pathway includes:
- Starting Material: p-Chloropropiophenone (4-chloropropiophenone) or p-chlorobenzaldehyde derivatives.
- Oximation Reaction: Reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
- Solvent System: Aqueous or alcoholic media (ethanol or water-ethanol mixtures).
- Reaction Conditions: Reflux temperature to ensure complete conversion to the oxime.
This reaction proceeds via the formation of an intermediate oxime, which is then purified to yield the target compound. The oximation step is critical and requires control of pH and temperature to maximize yield and minimize side reactions.
Industrial Scale Synthesis
Industrial preparation of this compound often utilizes large-scale batch or continuous flow reactors with automated control systems to maintain optimal reaction parameters:
- Temperature Control: Typically maintained under reflux or at temperatures conducive to oxime formation (e.g., 35–40°C for related oxime syntheses).
- pH Control: Ensuring the medium is mildly basic to neutral to favor oxime formation.
- Purification: Post-reaction purification involves recrystallization (commonly from toluene or ethanol) or chromatographic techniques to achieve high purity.
- Yield Optimization: Precise stoichiometric ratios and reaction times are optimized to improve yield and reduce impurities.
Detailed Preparation Example (Based on Analogous Procedures)
While direct industrial patents on this compound are limited, analogous compounds such as 1-phenyl-1,2-propanedione-2-oxime have been synthesized with the following method, which can be adapted with p-chlorophenyl starting materials:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | p-Chloropropiophenone (400 kg), ethanol (800 kg), dry hydrogen chloride gas (78 kg), ethyl nitrite (242 kg) | Reaction at 30–35°C under hydrogen chloride catalysis to form this compound intermediate | ~60–64 |
| 2 | Hydrochloric acid (200 kg, 36%), formalin (200 kg, 37%), ethanol (200 kg) | Hydrolysis of oxime intermediate at <15°C followed by stirring at room temperature for 20 hours | ~73–75 |
Note: The above conditions are adapted from a patent describing the synthesis of 1-phenyl-1,2-propanedione-2-oxime and are indicative of the process parameters that can be applied to the p-chlorophenyl analog.
Reaction Mechanism Insight
- The oximation involves nucleophilic attack of hydroxylamine on the carbonyl carbon of the propiophenone derivative.
- Acid catalysis (e.g., hydrogen chloride) facilitates the formation of the oxime by activating the carbonyl group.
- Hydrolysis steps under acidic conditions convert intermediates to the final oxime compound.
- Control of solvent polarity and temperature is crucial to avoid side reactions such as over-oxidation or polymerization.
Comparative Analysis of Preparation Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Starting Material | p-Chloropropiophenone or p-chlorobenzaldehyde | Bulk p-Chloropropiophenone |
| Reagents | Hydroxylamine hydrochloride, sodium acetate | Hydrogen chloride gas, ethyl nitrite, formalin, ethanol |
| Solvent | Ethanol or aqueous ethanol | Ethanol, toluene, or mixed solvents |
| Temperature | Reflux (~78°C) | Controlled 30–40°C for oximation; room temperature for hydrolysis |
| Reaction Time | Several hours under reflux | 2–3 hours for oximation; 20 hours for hydrolysis |
| Purification | Recrystallization or chromatography | Recrystallization from toluene, vacuum distillation |
| Yield | Moderate to high | 60–75% |
Research Findings and Optimization Notes
- The ratio of reagents is critical; for example, a molar ratio of propiophenone:hydrogen chloride:ethyl nitrite of approximately 1:0.3:1.1 has been found optimal for oxime formation.
- Hydrochloric acid concentration around 36% and formalin concentration near 37% provide effective hydrolysis conditions.
- Reaction temperature for oximation is best maintained between 35-40°C to balance reaction rate and selectivity.
- The presence of ethanol or mixed alcohol solvents aids in solubilizing reactants and intermediates, improving yield.
- Extended stirring times (up to 20 hours) during hydrolysis ensure complete conversion.
- Industrial processes benefit from continuous removal of by-products and solvents to drive reactions to completion and facilitate purification.
Summary Table of Preparation Parameters
| Preparation Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Oximation | p-Chloropropiophenone, hydrogen chloride gas, ethyl nitrite | Ethanol or toluene | 30–40°C | 2–3 hours | 60–64 | Acid catalyzed; controlled gas addition |
| Hydrolysis | Hydrochloric acid (36%), formalin (37%), ethanol | Ethanol | <15°C (addition), then room temp | 20 hours | 73–75 | Exothermic; requires cooling and stirring |
| Purification | Recrystallization, vacuum distillation | Toluene or ethanol | Ambient to moderate heat | - | - | Removes impurities, concentrates product |
Chemical Reactions Analysis
Types of Reactions: 1-[p-Chlorophenyl]-1,2-propanedione-2-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include substituted oximes, amines, and various chlorophenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[p-Chlorophenyl]-1,2-propanedione-2-oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[p-Chlorophenyl]-1,2-propanedione-2-oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the chlorophenyl group can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 1-[p-Chlorophenyl]-1,2-propanedione-2-oxime with structurally related compounds, focusing on molecular properties, substituent effects, and applications.
Structural Analogues with Varying Substituents
Substituent Effects on Properties
- Electronic Effects: Chlorine (p- or m-): The para-chloro group in this compound withdraws electrons via induction, enhancing acidity of the oxime proton (─NOH) compared to non-halogenated analogs. This improves metal-chelation efficiency, critical for analytical applications . Methoxy/Fluoro: Methoxy groups donate electrons via resonance, increasing ligand basicity and altering coordination geometry. Fluorine’s inductive effects enhance thermal stability but reduce polarizability .
- Steric Effects: Para-substitution minimizes steric hindrance around the oxime group, favoring planar coordination complexes with transition metals.
Biological Activity
1-[p-Chlorophenyl]-1,2-propanedione-2-oxime (also known as p-chlorophenyl oxime) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on various research findings.
This compound is characterized by a chlorophenyl group attached to a propanedione-oxime structure. The synthesis typically involves the reaction of p-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate. This reaction is carried out under reflux conditions to ensure complete conversion to the desired product.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Metal Ion Interaction : The oxime group can form stable complexes with metal ions, potentially influencing enzymatic activity and cellular pathways.
- Enzyme Modulation : The chlorophenyl moiety may interact with enzymes and receptors, altering their functions and leading to observable biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce cytotoxic effects on cancer cell lines, including those derived from cervical and colon cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate the precise pathways involved .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several pathogens. The results indicated a strong inhibitory effect on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
Study 2: Anticancer Effects
In a comparative study, this compound was tested against established anticancer drugs. The compound showed comparable or enhanced cytotoxicity against HeLa cells when compared to standard treatments like cisplatin. This suggests its potential role as a lead compound in cancer therapy development .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Oxime | Antimicrobial, Anticancer |
| 1-[p-Chlorophenyl]-2-propanone | Ketone | Limited biological activity |
| 1-[p-Chlorophenyl]-1,2-propanedione | Dione | Moderate antimicrobial activity |
| 1-[p-Chlorophenyl]-1,2-propanedione-2-thiosemicarbazone | Thiosemicarbazone | Enhanced anticancer properties |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-[p-Chlorophenyl]-1,2-propanedione-2-oxime, and how can its purity be validated?
- Methodological Answer :
- Synthesis : The compound can be synthesized via condensation of p-chlorophenylacetone with hydroxylamine under controlled pH (e.g., acetic acid/sodium acetate buffer). Alternative routes include oxidative nitrosation of propiophenone derivatives. Comparative studies with structurally similar compounds (e.g., 1-phenyl-1,2-propanedione-2-oxime) suggest that substituents like halogens may require inert atmospheres to prevent side reactions .
- Characterization : Use 1H/13C NMR to confirm oxime formation (δ ~10–12 ppm for the oxime proton) and ketone-to-oxime conversion. IR spectroscopy should show C=N stretching (~1600 cm⁻¹) and O-H (oxime) bands (~3200 cm⁻¹). HPLC with a C18 column and UV detection (λ = 254 nm) is recommended for purity assessment (>98%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE Requirements :
- Gloves : Nitrile or neoprene gloves (EN 374 certified, protection class ≥3 for brief exposure; class ≥5 for prolonged use). Ensure gloves are replaced every 60–240 minutes, depending on breakthrough time .
- Eye Protection : Chemical goggles (EN 166) with side shields; avoid contact lenses due to adsorption risks .
- Ventilation : Use fume hoods with ≥0.5 m/s face velocity. For powder handling, employ local exhaust ventilation to minimize inhalation of particulates .
Q. How does the p-chlorophenyl substituent influence the compound’s physical properties compared to non-halogenated analogs?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing Cl group increases the electrophilicity of the diketone moiety, lowering the LUMO energy and enhancing reactivity in nucleophilic additions. Compare Hammett σ values (σ_p-Cl = +0.23) to predict substituent effects on reaction rates .
- Solubility : The chloro group reduces solubility in polar solvents (e.g., water) but improves solubility in DMSO or acetone. Use Hansen solubility parameters to optimize solvent selection .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported reactivity data for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict regioselectivity in cycloadditions or tautomeric equilibria. For example, compare ΔE between keto and enol forms using Gaussian or ORCA software .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., in DMSO vs. THF) to explain discrepancies in yields reported under different conditions .
Q. What experimental strategies address conflicting toxicity data in aquatic ecotoxicity studies?
- Methodological Answer :
- Dose-Response Reevaluation : Conduct Daphnia magna acute toxicity tests (OECD 202) across multiple concentrations (0.1–10 mg/L) to validate EC50 values. Cross-reference with EPA Ecotox database entries for structurally related oximes .
- Metabolite Analysis : Use LC-MS to identify degradation products (e.g., chlorinated byproducts) that may contribute to toxicity variations in static vs. flow-through systems .
Q. What mechanistic insights explain the compound’s role as a photosensitizer in photochemical reactions?
- Methodological Answer :
- UV-Vis Spectroscopy : Identify absorption maxima (e.g., λ = 300–350 nm) to correlate with photoactivity. Compare with analogs lacking the oxime group (e.g., 1-phenyl-1,2-propanedione) to isolate the oxime’s contribution .
- Transient Absorption Spectroscopy : Track triplet-state lifetimes to quantify energy transfer efficiency. Use Rose Bengal as a reference photosensitizer for benchmarking .
Q. How can researchers assess the environmental persistence of this compound?
- Methodological Answer :
- OECD 301 Biodegradation Test : Monitor biological oxygen demand (BOD) over 28 days in activated sludge. A BOD <60% indicates low biodegradability, necessitating advanced oxidation processes (AOPs) for remediation .
- Hydrolysis Studies : Perform pH-dependent stability tests (pH 4–9) at 25°C. GC-MS analysis can detect hydrolytic cleavage products (e.g., p-chlorobenzoic acid) .
Regulatory and Compliance Considerations
Q. What regulatory classifications apply to this compound under EU CLP regulations?
- Methodological Answer :
- Hazard Codes : Classified as H315 (skin irritation), H319 (serious eye damage), and H335 (respiratory irritation) per Regulation (EU) No 1272/2008. Researchers must document risk assessments for storage (e.g., secondary containment) and disposal (incineration at ≥1000°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
